2-Hexyl-4-pentynoic acid (HPTA) is a synthetic derivative of valproic acid (VPA). [, ] It is classified as a histone deacetylase inhibitor (HDACi). [, , , ] In scientific research, HPTA serves as a valuable tool for investigating the mechanisms of histone deacetylation and exploring potential therapeutic targets in cancer treatment. [, , , , ]
The synthesis of 2-hexyl-4-pentynoic acid typically involves the following methods:
These synthetic routes require careful control of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
The molecular structure of 2-hexyl-4-pentynoic acid features a linear carbon chain with a terminal carboxylic acid group and an alkyne functional group located at the fourth carbon position. Key structural characteristics include:
The specific gravity of this compound at 20 °C is approximately 0.94, indicating it is less dense than water .
2-Hexyl-4-pentynoic acid participates in several significant chemical reactions:
These reactions are crucial for its applications in organic synthesis and medicinal chemistry.
The primary mechanism of action for 2-hexyl-4-pentynoic acid relates to its role as a histone deacetylase inhibitor. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to tighter DNA wrapping and reduced gene expression. By inhibiting HDACs, this compound promotes increased acetylation of histones, thereby enhancing gene expression related to neuroprotection and anti-cancer effects.
In experimental studies, it has been shown that at concentrations around 5 µM, 2-hexyl-4-pentynoic acid significantly increases levels of acetylated histone H3 in cerebellar granule cells . Furthermore, it has demonstrated potential therapeutic effects against breast carcinoma by sensitizing tumor cells to chemotherapeutic agents like hydroxyurea through modulation of DNA repair mechanisms .
The physical properties of 2-hexyl-4-pentynoic acid include:
Chemical properties include its reactivity with nucleophiles due to the electrophilic nature of the carbonyl group in the carboxylic acid, making it suitable for various synthetic applications .
2-Hexyl-4-pentynoic acid has several notable applications:
2-Hexyl-4-pentynoic acid (HPTA), also known as 2-propargyloctanoic acid (CAS No.: 96017-59-3), is an alkyne-functionalized branched-chain fatty acid with the molecular formula C₁₁H₁₈O₂ and a molecular weight of 182.26 g/mol [1] [4] [9]. It exists as a colorless to light yellow/orange clear liquid at room temperature with a density of 0.94 g/cm³ and a refractive index (n20/D) of 1.45 [1] [4] [9]. The compound features a terminal alkyne group (-C≡CH) at the 4-position and a carboxylic acid group at the 1-position of a hexyl-substituted carbon chain. This structure enables dual functionality: participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions and epigenetic modulation via histone deacetylase (HDAC) inhibition [8]. Its pKa is predicted at 4.24 ± 0.21, indicating moderate acidity typical of carboxylic acids [9]. HPTA requires storage under inert gas at room temperature (recommended <15°C) due to air sensitivity [4] [9].
Table 1: Fundamental Physicochemical Properties of HPTA
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₁H₁₈O₂ | - |
Molecular Weight | 182.26 g/mol | - |
Appearance | Colorless to light yellow liquid | Room temperature |
Density | 0.94 g/cm³ | 20°C |
Refractive Index | 1.45 | n20/D |
Solubility | Soluble in DMSO (548.67 mM), ethanol | 25°C |
Storage Conditions | Inert gas, <15°C recommended | - |
HPTA was rationally designed as a derivative of the established HDAC inhibitor valproic acid (VPA) to overcome VPA’s pharmacokinetic limitations. While VPA requires high therapeutic doses (500 μM) for anti-tumor activity—associated with teratogenicity and hepatotoxicity—HPTA achieves comparable or superior biological activity at significantly lower concentrations (IC₅₀ = 13 μM for HDAC inhibition) [2] [5] [8]. Structural optimizations include:
Table 2: Comparative Profile of HPTA and Valproic Acid (VPA)
Parameter | HPTA | VPA | Biological Implication |
---|---|---|---|
HDAC Inhibition (IC₅₀) | 13 μM | 334–448 μM | 25–34-fold increased potency for HPTA |
Effective Dose (Cancer) | 15 μM | 500 μM | Reduced off-target toxicity risk |
Neuroprotective Dose | 10–25 μM | ≥250 μM | Wider therapeutic window for HPTA |
Key Structural Features | Terminal alkyne, C6-alkyl chain | Linear short-chain fatty acid | Enhanced target engagement & cell uptake |
HPTA has emerged as a pivotal tool in oncology due to its dual epigenetic and DNA repair-targeting activities:
Epigenetic Modulation: As a class I/II HDAC inhibitor, HPTA promotes histone hyperacetylation, relaxing chromatin structure and reactivating tumor suppressor genes silenced in malignancies [5] [8]. This activity synergizes with DNA-damaging agents by preventing repair gene expression [7].
DNA Repair Interference: In breast carcinoma, HPTA (15 μM) sensitizes tumor cells to hydroxyurea (HU) and radiotherapy by disrupting homologous recombination (HR) repair. It inhibits replication protein A2 (RPA2) hyperphosphorylation—a critical step in HR initiation—and downregulates Rad51 recombinase via UCHL3-dependent deubiquitination [2] [5] [6]. This results in accumulation of unresolved DNA double-strand breaks (DSBs), evidenced by increased γH2AX and 53BP1 foci [6].
Triple-Negative Breast Cancer (TNBC) Applications: HPTA enhances HU cytotoxicity in MDA-MB-231 and MDA-MB-468 TNBC cells by:
Table 3: Key Mechanisms of HPTA in Breast Cancer Models
Mechanistic Target | Effect of HPTA | Functional Consequence |
---|---|---|
RPA2 Hyperphosphorylation | Inhibition | Disrupted DNA repair complex assembly |
Rad51 Expression | Downregulation via UCHL3 inhibition | Impaired homologous recombination |
ATR-CHK1 Pathway | Suppression | Reduced S-phase arrest; mitotic catastrophe |
HDAC Activity (Class I/II) | Competitive inhibition | Histone hyperacetylation; gene reactivation |
HSP70 Induction | Upregulation | Cytoprotection in normal tissues |
HPTA’s multifaceted actions—epigenetic modulation, DNA repair disruption, and HSP70-mediated cytoprotection—highlight its potential as a novel sensitizer for genotoxic therapies in resistant cancers. Ongoing research explores its application in combinatorial regimens against solid tumors beyond breast carcinoma [5] [6] [7].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9